3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine
Overview
Description
“3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine” is a chemical compound with the molecular formula C10H14ClN3 . It is a derivative of pyridazine, which is a heterocyclic compound containing two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with a chlorine atom, a methyl group, and a 2-methylpiperidin-1-yl group .Chemical Reactions Analysis
Pyridazine derivatives, including “this compound”, have been found to exhibit a wide range of chemical reactivity. They can undergo various chemical reactions, including cross-coupling reactions .Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . It has a molecular weight of 197.67 . The compound’s InChI code is 1S/C9H12ClN3/c10-8-4-5-9(12-11-8)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2 .Scientific Research Applications
Synthesis and Structural Analysis
Research on pyridazine derivatives includes the synthesis and structural analysis of these compounds, leveraging their potential in medicinal chemistry and materials science. For instance, studies have focused on synthesizing pyridazine analogs due to their significant pharmaceutical importance, demonstrating various biological properties such as anti-tumor and anti-inflammatory activities. These compounds are characterized using spectroscopic techniques and X-ray diffraction, with further insights provided by density functional theory (DFT) calculations, Hirshfeld surface analysis, and energy frameworks (Sallam et al., 2021) (Sallam et al., 2021).
Antimicrobial and Antinociceptive Activities
Pyridazine derivatives have been evaluated for their antimicrobial properties, with some compounds showing activity against bacterial strains. For example, specific pyrazolo-pyrazine and -pyridine derivatives demonstrated elevated activity towards anaerobic bacteria, indicating potential for therapeutic use (Foks et al., 2005). Additionally, derivatives of 2-chloro-6-(4-hydroxy-1-methylpiperidin-4-yl)pyridine were prepared and tested as analgesics, highlighting the versatility of pyridazine derivatives in developing new pain management therapies (Rádl et al., 2010).
Corrosion Inhibition
Pyridazine derivatives have also found applications in the field of corrosion inhibition. For instance, specific pyridazine compounds have demonstrated effectiveness in inhibiting the electrochemical dissolution of mild steel in acidic environments, indicating their potential as protective agents in industrial applications (Mashuga et al., 2017).
Agrochemical Applications
In agriculture, pyridazine derivatives have been utilized for their insecticidal, herbicidal, and plant growth-regulating properties. Research into novel pyridazine compounds has included synthesis, structure elucidation, and docking studies against fungal pathogens, demonstrating their potential in addressing agricultural challenges (Sallam et al., 2022).
Future Directions
The future directions for “3-Chloro-6-(2-methylpiperidin-1-yl)pyridazine” could involve further exploration of its chemical reactivity and potential pharmacological activities. Given the wide range of activities exhibited by pyridazine derivatives, this compound may have potential applications in various fields, including medicinal chemistry .
Mechanism of Action
Target of Action
It is known that pyridazine derivatives, such as 3-chloro-6-(2-methylpiperidin-1-yl)pyridazine, have been found to exhibit a wide range of pharmacological activities .
Mode of Action
It is known that certain 6-aryl-3 (2h)-pyridazinone derivatives, which are structurally similar to this compound, inhibit calcium ion influx, which is required for the activation of platelet aggregation .
Biochemical Pathways
Given the broad spectrum of activity associated with pyridazine derivatives , it is likely that multiple biochemical pathways are affected.
Result of Action
Given the broad spectrum of activity associated with pyridazine derivatives , it is likely that the compound has multiple effects at the molecular and cellular level.
Properties
IUPAC Name |
3-chloro-6-(2-methylpiperidin-1-yl)pyridazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14ClN3/c1-8-4-2-3-7-14(8)10-6-5-9(11)12-13-10/h5-6,8H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPZLKCNTMTVKTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C2=NN=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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